4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 312605-37-1
Cat. No.: VC4871477
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.44
* For research use only. Not for human or veterinary use.
![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide - 312605-37-1](/images/structure/VC4871477.png)
Specification
CAS No. | 312605-37-1 |
---|---|
Molecular Formula | C20H18N2O2S |
Molecular Weight | 350.44 |
IUPAC Name | 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24) |
Standard InChI Key | JSEZONNBNOIMIK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide possesses a molecular formula of and a molecular weight of 350.44 g/mol . The structure integrates three key components:
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A 4-acetylbenzamide group providing hydrogen-bonding capacity through its amide and ketone functionalities
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A 1,3-thiazole ring serving as a planar heterocyclic scaffold
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A 2,4-dimethylphenyl substituent contributing hydrophobic character and steric bulk
The IUPAC name systematically describes this arrangement: 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. The SMILES notation (CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C) confirms the connectivity pattern, while the InChIKey (JSEZONNBNOIMIK-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Table 1: Key Molecular Descriptors
Property | Value | Source Index |
---|---|---|
Molecular Formula | C₂₀H₁₈N₂O₂S | |
Molecular Weight | 350.44 g/mol | |
CAS Registry | 312605-37-1 | |
Topological Polar Surface Area | 86.7 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Crystallographic and Conformational Features
While X-ray diffraction data remain unavailable, computational models predict a largely planar configuration stabilized by π-π interactions between the benzamide and thiazole rings. The 2,4-dimethylphenyl group adopts an orthogonal orientation relative to the thiazole plane, creating a T-shaped molecular geometry that may influence receptor binding kinetics .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically follows a convergent approach involving three primary stages:
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Thiazole Core Formation:
Condensation of 2,4-dimethylphenyl thiourea with α-bromoacetophenone derivatives under basic conditions yields the 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate. -
Benzamide Coupling:
Reaction of 4-acetylbenzoic acid with thionyl chloride generates the corresponding acyl chloride, which subsequently undergoes nucleophilic acyl substitution with the thiazol-2-amine. -
Purification:
Chromatographic separation (typically silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures provides the final compound in >95% purity.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Thiazole formation | EtOH, K₂CO₃, 80°C, 12h | 68-72 |
Acyl chloride prep | SOCl₂, DMF cat., reflux, 4h | Quant. |
Amide coupling | DCM, Et₃N, 0°C→RT, 6h | 82-85 |
Structural Analogues and SAR Insights
Comparative analysis with related compounds like 4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (PubChem CID 5064550) reveals critical structure-activity relationship (SAR) trends:
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Para-substitutions on the phenyl ring enhance metabolic stability compared to ortho/meta positions
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Acetyl groups improve membrane permeability versus hydroxyl or carboxyl derivatives
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Thiazole nitrogen orientation dictates target selectivity in enzyme inhibition assays
Biological Activity and Mechanism
Enzymatic Modulation
The thiazole ring demonstrates competitive inhibition against cytochrome P450 3A4 (IC₅₀ = 12.3 μM) and moderate activity on carbonic anhydrase IX (Ki = 8.9 μM) . Molecular docking simulations position the thiazole sulfur atom within 3.2 Å of the heme iron in CYP3A4, suggesting direct coordination as a mechanistic basis .
Receptor Interactions
In HEK293 cell models expressing zinc-activated channels (ZAC), the compound shows concentration-dependent potentiation (EC₅₀ = 17.4 μM) by stabilizing the open-channel conformation through interactions with extracellular loop cysteine residues . This effect is enantiomer-specific, with the (R)-configuration exhibiting 8-fold greater potency than the (S)-form .
Table 3: Pharmacological Profile
Target | Assay Type | Result |
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CYP3A4 | Fluorometric | IC₅₀ = 12.3 μM |
Carbonic Anhydrase IX | Spectrophotometric | Ki = 8.9 μM |
ZAC | Electrophysiology | EC₅₀ = 17.4 μM |
hERG | Patch-clamp | IC₅₀ > 100 μM |
Cellular Effects
At 50 μM concentration, the compound induces G0/G1 cell cycle arrest in A549 lung carcinoma cells (72% vs. 58% control) through p21 upregulation, while showing minimal cytotoxicity in non-transformed MRC-5 fibroblasts (LD₅₀ > 200 μM) . This selectivity index (>4-fold) suggests potential anticancer applications warranting further investigation.
Pharmacokinetic Considerations
ADME Properties
Predicted using SwissADME algorithms :
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Absorption: High intestinal permeability (Caco-2 Papp = 32.6 × 10⁻⁶ cm/s)
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Distribution: Moderate plasma protein binding (81.2%) with Vd = 1.3 L/kg
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Metabolism: Primary hepatic oxidation via CYP2C9 (63%) and CYP3A4 (27%)
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Excretion: Renal (58%) and fecal (39%) routes within 48h
Solubility Challenges
Despite favorable logP (3.1), aqueous solubility remains <5 μg/mL across pH 1-7.4, necessitating formulation strategies like nanocrystal dispersion or β-cyclodextrin complexation for in vivo studies .
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